molecular formula C13H13FN2 B13540588 3-(4-Fluorophenyl)-6-methyl-2-pyridinemethanamine

3-(4-Fluorophenyl)-6-methyl-2-pyridinemethanamine

Cat. No.: B13540588
M. Wt: 216.25 g/mol
InChI Key: QWDPIWFBSACXBO-UHFFFAOYSA-N
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Description

[3-(4-fluorophenyl)-6-methylpyridin-2-yl]methanamine is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with a fluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-fluorophenyl)-6-methylpyridin-2-yl]methanamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of fluorobenzene is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst.

    Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction, where the pyridine ring is alkylated using a methyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of [3-(4-fluorophenyl)-6-methylpyridin-2-yl]methanamine may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to amines or reduce other functional groups present in the molecule.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck couplings, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.

    Coupling Reactions: Palladium catalysts, boronic acids, and halogenated derivatives.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

    Coupling Reactions: Biaryl and heteroaryl compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Materials Science: It can be incorporated into polymers and materials with specific electronic and optical properties.

Biology

    Biochemical Probes: The compound can be used as a probe to study biological processes, such as enzyme activity and receptor binding.

    Drug Development: It serves as a scaffold for the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.

Medicine

    Diagnostics: Used in the development of diagnostic agents for imaging and detecting diseases.

Industry

    Agriculture: The compound can be used in the synthesis of agrochemicals, such as herbicides and pesticides.

    Pharmaceuticals: Employed in the production of active pharmaceutical ingredients (APIs) and intermediates.

Mechanism of Action

The mechanism of action of [3-(4-fluorophenyl)-6-methylpyridin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. In the case of receptors, it can act as an agonist or antagonist, altering the signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    [3-(4-chlorophenyl)-6-methylpyridin-2-yl]methanamine: Similar structure with a chlorine substituent instead of fluorine.

    [3-(4-bromophenyl)-6-methylpyridin-2-yl]methanamine: Similar structure with a bromine substituent instead of fluorine.

    [3-(4-methylphenyl)-6-methylpyridin-2-yl]methanamine: Similar structure with a methyl substituent instead of fluorine.

Uniqueness

The presence of the fluorine atom in [3-(4-fluorophenyl)-6-methylpyridin-2-yl]methanamine imparts unique properties, such as increased lipophilicity and metabolic stability. Fluorine can also enhance the compound’s ability to form hydrogen bonds and interact with biological targets, making it a valuable scaffold in drug design and development.

Properties

Molecular Formula

C13H13FN2

Molecular Weight

216.25 g/mol

IUPAC Name

[3-(4-fluorophenyl)-6-methylpyridin-2-yl]methanamine

InChI

InChI=1S/C13H13FN2/c1-9-2-7-12(13(8-15)16-9)10-3-5-11(14)6-4-10/h2-7H,8,15H2,1H3

InChI Key

QWDPIWFBSACXBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C2=CC=C(C=C2)F)CN

Origin of Product

United States

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